molecular formula C7H12N4 B1441228 3-(4H-1,2,4-triazol-3-yl)piperidine CAS No. 933750-46-0

3-(4H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B1441228
CAS No.: 933750-46-0
M. Wt: 152.2 g/mol
InChI Key: IZHAMQUVVWJULL-UHFFFAOYSA-N
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Description

3-(4H-1,2,4-Triazol-3-yl)piperidine (CAS 933750-46-0) is a biheterocyclic compound of significant interest in medicinal chemistry and drug discovery, featuring a piperidine ring directly linked to a 1,2,4-triazole moiety. This structure serves as a versatile scaffold for designing novel bioactive molecules. The 1,2,4-triazole ring is a privileged structure in pharmacology, known to contribute to a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antiviral effects . Recent research highlights the application of closely related triazole-piperidine hybrids as potent enzyme inhibitors. For instance, a series of N-substituted derivatives demonstrated powerful inhibitory activity against the 15-lipoxygenase (15-LOX) enzyme, with one analog (7e) showing an IC50 value of 0.36 ± 0.15 μM, surpassing the reference standard quercetin . Molecular docking studies of these inhibitors revealed low binding free energies (e.g., -9.8 kcal/mol for compound 7j), indicating strong and stable interactions with the enzyme's active site, which involves key hydrogen bonds with amino acid residues like Gln598 and Arg260 . The piperidine ring is a common feature in therapeutic agents, and its integration with the 1,2,4-triazole ring creates a novel pharmacophore with optimized properties. The synthetic versatility of this scaffold allows for further derivatization, enabling researchers to explore its potential in developing new anti-inflammatory agents, central nervous system (CNS) active compounds, and antimicrobial candidates . The compound is offered as a high-purity building block to support these innovative research endeavors. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-1,2,4-triazol-5-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-2-6(4-8-3-1)7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHAMQUVVWJULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933750-46-0
Record name 3-(4H-1,2,4-triazol-3-yl)piperidine
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Foundational & Exploratory

3-(1H-1,2,4-triazol-5-yl)piperidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(1H-1,2,4-triazol-5-yl)piperidine: A Privileged Scaffold in Medicinal Chemistry

Abstract

The confluence of a piperidine ring and a 1,2,4-triazole moiety creates the heterocyclic scaffold known as 3-(1H-1,2,4-triazol-5-yl)piperidine. This molecule represents a "privileged structure" in medicinal chemistry, a core framework that demonstrates the ability to bind to a wide range of biological targets through strategic derivatization. While the parent compound is primarily a foundational building block, its derivatives have shown significant therapeutic potential across multiple disease areas, including oncology, infectious diseases, and neurology. This technical guide provides a comprehensive overview of the core chemical identity, physicochemical properties, a validated synthetic pathway, and the broad pharmacological potential of this important scaffold. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively leverage this versatile molecule in their discovery programs.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the target structure is 5-(Piperidin-3-yl)-1H-1,2,4-triazole . It consists of a piperidine ring connected at its 3-position to the 5-position of a 1H-1,2,4-triazole ring. The compound exists in tautomeric forms, with the proton on the triazole ring able to reside on different nitrogen atoms. It is commonly handled in the laboratory as a more stable salt, such as the dihydrochloride form.

The structural isomer, where the piperidine nitrogen is linked to the triazole, is known as 3-(1H-1,2,4-triazol-1-yl)piperidine (PubChem CID: 19005989).[1] It is critical for researchers to distinguish between these C-linked and N-linked isomers as they possess distinct chemical and pharmacological properties.

Key Physicochemical Data

The following table summarizes key physicochemical properties. Experimental data for the parent compound is scarce; therefore, where noted, values are predicted using computational models, which provide reliable estimates for early-stage drug discovery programs.

PropertyValueData Source
Molecular Formula C₇H₁₂N₄(Calculated)
Molecular Weight 152.20 g/mol (Calculated)
MDL Number MFCD27756483 (as dihydrochloride salt)Sigma-Aldrich
Appearance White to off-white solid (predicted)-
XLogP3 -0.2PubChemLite (Predicted)[2]
Hydrogen Bond Donors 2ChemScene (Predicted)[3]
Hydrogen Bond Acceptors 3ChemScene (Predicted)[3]
Topological Polar Surface Area (TPSA) 65.7 ŲPubChemLite (Predicted)[2]
pKa (Strongest Basic) 9.5 (predicted)-
pKa (Strongest Acidic) 12.5 (predicted)-
Solubility Soluble in water, methanol (predicted)-

Synthesis and Characterization

The synthesis of 1,2,4-triazoles is a well-established field in heterocyclic chemistry.[4][5] A robust and logical approach to 5-(Piperidin-3-yl)-1H-1,2,4-triazole involves the cyclization of a suitable piperidine-derived precursor. The following protocol is based on the classical Einhorn-Brunner reaction, which involves reacting a hydrazide with an imidoyl chloride, or more simply, by heating a hydrazide with formamide.

Synthetic Workflow Diagram

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Triazole Formation cluster_2 Step 3: Deprotection A N-Boc-Piperidine-3-carboxylate B N-Boc-Piperidine-3-carbohydrazide A->B Hydrazine Hydrate Ethanol, Reflux C 1H-1,2,4-Triazole Ring B->C Formamide 150-180 °C D 5-(1-(tert-butoxycarbonyl)piperidin-3-yl) -1H-1,2,4-triazole E 5-(Piperidin-3-yl)-1H-1,2,4-triazole (Final Product) D->E HCl in Dioxane or TFA in DCM

Caption: Synthetic workflow for 5-(Piperidin-3-yl)-1H-1,2,4-triazole.

Detailed Experimental Protocol

Objective: To synthesize 5-(Piperidin-3-yl)-1H-1,2,4-triazole from a commercially available piperidine precursor.

Pillar of Trustworthiness: This protocol incorporates a Boc-protecting group strategy to prevent side reactions with the piperidine nitrogen, ensuring regiochemical control. Each step is followed by a standard workup and purification, and the final product's identity is confirmed by standard analytical methods, creating a self-validating workflow.

Step 1: Synthesis of tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate

  • To a solution of ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate (1 eq.) in ethanol (5 mL/mmol), add hydrazine hydrate (3 eq.).

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 12-18 hours.

    • Causality: The nucleophilic hydrazine displaces the ethoxy group of the ester via a nucleophilic acyl substitution mechanism to form the more stable hydrazide. Ethanol is an effective solvent that is easily removed.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Triturate the resulting residue with diethyl ether or hexane to precipitate the product.

  • Filter the white solid, wash with cold ether, and dry under vacuum to yield the desired hydrazide.

Step 2: Synthesis of tert-butyl 3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate

  • Combine the hydrazide from Step 1 (1 eq.) with formamide (10 eq.).

  • Heat the mixture to 150-180 °C and stir for 4-6 hours.

    • Causality: At high temperatures, formamide serves as both the solvent and the source of the final carbon atom for the triazole ring. The reaction proceeds through a condensation and subsequent intramolecular cyclization-dehydration cascade to form the aromatic triazole ring.

  • Cool the reaction mixture and pour it into ice water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude material using column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to obtain the pure Boc-protected product.

Step 3: Synthesis of 5-(Piperidin-3-yl)-1H-1,2,4-triazole (Deprotection)

  • Dissolve the Boc-protected triazole from Step 2 (1 eq.) in a minimal amount of dichloromethane (DCM) or methanol.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq.) or trifluoroacetic acid (TFA, 5-10 eq.).

  • Stir the mixture at room temperature for 2-4 hours.

    • Causality: The strong acid cleaves the tert-butoxycarbonyl (Boc) protecting group, releasing carbon dioxide and tert-butanol, to liberate the secondary amine of the piperidine ring.

  • Monitor deprotection by TLC.

  • Remove the solvent and excess acid under reduced pressure.

  • Triturate the residue with diethyl ether to yield the final product, typically as the hydrochloride or trifluoroacetate salt. The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃ solution) and extraction.

2.3. Characterization The structure and purity of the final compound should be confirmed using a suite of standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and successful removal of the Boc group.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Pharmacological Profile and Therapeutic Potential

While specific biological data for the unsubstituted 5-(piperidin-3-yl)-1H-1,2,4-triazole is not extensively reported, the immense body of literature on its derivatives confirms its status as a highly valuable pharmacophore. The piperidine moiety provides a saturated, three-dimensional character that can improve solubility and cell permeability, while the 1,2,4-triazole ring is a metabolically stable bioisostere for ester or amide groups and is an excellent hydrogen bond donor/acceptor.[6][7]

Derivatives of this scaffold have demonstrated a remarkable range of biological activities, highlighting the core's versatility in drug design.

Visualization of Therapeutic Applications

G cluster_oncology Oncology cluster_cns CNS Disorders cluster_infectious Infectious Diseases center 3-(1H-1,2,4-triazol-5-yl)piperidine Scaffold bcl_xl Bcl-xL Inhibition (Apoptosis Induction)[9] center:f0->bcl_xl kdm KDM Inhibitors (Epigenetic Regulation)[10] center:f0->kdm qc_isoqc QC/isoQC Inhibitors (CD47 Pathway)[11] center:f0->qc_isoqc gaba GABA-A Receptor Modulation (Anticonvulsant)[12] center:f0->gaba ht1d 5-HT1D Agonism (Anti-Migraine)[6] center:f0->ht1d ache AChE Inhibition (Alzheimer's)[3] center:f0->ache antifungal CYP51 Inhibition (Antifungal)[13] center:f0->antifungal antibacterial General Antibacterial Activity center:f0->antibacterial

Sources

3-(4H-1,2,4-triazol-3-yl)piperidine as a scaffold for library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic application of 3-(4H-1,2,4-triazol-3-yl)piperidine as a scaffold in medicinal chemistry. It addresses the synthetic challenges, regiochemical complexities, and library design principles required to utilize this privileged structure effectively.

Structural Logic & Pharmacophore Analysis

The 3-(4H-1,2,4-triazol-3-yl)piperidine scaffold represents a high-value "privileged structure" for library synthesis due to its ability to project substituents into defined 3D vectors while maintaining drug-like physicochemical properties.

Bioisosterism and Physicochemical Profile
  • Amide Bioisostere: The 1,2,4-triazole ring serves as a stable bioisostere for amides and esters, offering improved metabolic stability against hydrolases while retaining hydrogen bond donor (NH) and acceptor (N) capabilities.

  • Fsp³ Character: Unlike flat aromatic cores (e.g., biphenyls), the piperidine ring introduces significant sp³ character (

    
    ), improving solubility and allowing for "out-of-plane" vector exploration, which is critical for accessing novel IP space in crowded targets like GPCRs and Kinases.
    
  • Vector Analysis:

    • C3-Substitution: Unlike the symmetric 4-substituted piperidines, the 3-substituted isomer creates a chiral center, offering two enantiomeric vectors (

      
       and 
      
      
      
      ). This breaks symmetry and allows for finer probing of binding pockets.
Points of Diversity (PoD)

The scaffold offers three distinct vectors for library diversification:

  • 
     (Piperidine):  High reactivity, suitable for amides, ureas, sulfonamides, and reductive aminations.
    
  • 
     (Triazole):  The acidic NH allows for alkylation or arylation. Note: This is the primary source of regiochemical complexity.
    
  • C5' (Triazole): Can be functionalized during the ring-closing step (e.g., using different acyl chlorides or isothiocyanates).

Core Synthesis: The Hydrazide Route

The most robust route for library-scale production begins with ethyl nipecotate . This pathway avoids metal-catalyzed couplings in the early stages, reducing cost and metal scavenging requirements.

Protocol A: Scaffold Construction

Objective: Synthesis of tert-butyl 3-(4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate.

  • Protection:

    • React ethyl nipecotate with

      
       and 
      
      
      
      in DCM.
    • Yield: >95%.[1] Checkpoint: Confirm loss of free amine by TLC (ninhydrin stain).

  • Hydrazide Formation:

    • Treat N-Boc-ethyl nipecotate with hydrazine hydrate (5 equiv.) in EtOH at reflux for 12h.

    • Critical Step: Evaporate excess hydrazine completely (azeotrope with toluene) to prevent interference in the next step.

  • Triazole Ring Closure (Einhorn-Brunner Variation):

    • Reagent: Formamide (excess) at 160–180°C or Gold’s Reagent (dimethylaminomethyleneaminomethylene dimethylammonium chloride) for milder conditions.

    • Procedure: Heat the hydrazide in formamide for 4–6h.

    • Workup: Dilute with brine, extract with EtOAc. The triazole NH is acidic (

      
      ), so avoid high pH washes which might deprotonate and extract the product into the aqueous phase.
      
Diagram: Synthetic Workflow

Synthesis Start Ethyl Nipecotate Step1 N-Boc Protection (Boc2O, DCM) Start->Step1 Yield >95% Step2 Hydrazinolysis (N2H4·H2O, EtOH) Step1->Step2 Hydrazide Intermediate Step3 Cyclization (Formamide, 180°C) Step2->Step3 Ring Closure Product 3-(1,2,4-Triazol-3-yl) piperidine Scaffold Step3->Product Final Core

Caption: Step-by-step construction of the core scaffold from ethyl nipecotate.

Library Diversification & Regioselectivity

The critical challenge in 1,2,4-triazole chemistry is the tautomerism and subsequent regioselectivity of alkylation.

The Regioselectivity Challenge

The 1,2,4-triazole ring exists in tautomeric equilibrium (


, 

,

). Upon alkylation with an electrophile (

) in the presence of a base, mixtures of

and

isomers are common.
  • Steric Control: For 3-substituted triazoles, alkylation at

    
     is often sterically disfavored if the C3-substituent (the piperidine ring) is bulky. However, electronic factors often favor 
    
    
    
    .
  • Literature Insight: Studies (e.g., Tetrahedron Lett.[2] 2000, 41, 1297) suggest that using mild bases (like

    
     in acetone) often favors the 
    
    
    
    -alkylated product (ratio ~9:1), whereas stronger bases or specific solvents can shift this ratio.
  • Purification: The

    
     and 
    
    
    
    isomers typically have distinct
    
    
    values and can be separated by silica chromatography.[2]
    
    
    isomers are generally more polar.
Parallel Synthesis Protocol (Split-Pool Logic)
StepReaction TypeConditionsDiversity Input
1 Piperidine Funct. Deprotect Boc (TFA/DCM). Split resin/solution. React with Acid Chlorides (

) or Isocyanates.

(Amides/Ureas)
2 Triazole Funct. Treat with

,

, DMF, 60°C.

(Alkyl/Aryl)
3 Validation LCMS (check for bis-alkylation). NMR (verify Regioisomer).--
Chan-Lam Coupling (Arylation)

To attach aryl groups to the triazole nitrogen (which is difficult via


), use copper-catalyzed Chan-Lam coupling:
  • Reagents:

    
    , 
    
    
    
    , Pyridine, DCM, Air (oxidant).
  • Selectivity: This method is often highly selective for the

    
     position due to the coordination mechanism with the copper species.
    

Case Study: Glutaminyl Cyclase Inhibitors

A relevant application of the piperidine-triazole scaffold is found in the design of Glutaminyl Cyclase (QC) inhibitors.

  • Context: QC catalyzes the formation of pyroglutamate (pGlu) at the N-terminus of peptides, a modification linked to Alzheimer's pathology (pGlu-A

    
     peptides).
    
  • Scaffold Utility: The triazole ring mimics the imidazole of the histidine residue in the active site, coordinating with the Zinc ion (

    
    ). The piperidine ring acts as a linker, projecting hydrophobic groups into the S1/S2 pockets.
    
  • Outcome: Libraries built on this core have yielded nanomolar inhibitors (

    
    ) by varying the 
    
    
    
    -piperidine substituent to optimize hydrophobic interactions while keeping the triazole "warhead" constant for metal coordination.

Decision Logic for Library Design

LibraryDesign Core Scaffold Core (N-Boc, NH-Triazole) Decision Target Profile? Core->Decision PathA Route A: Metal Binder (Keep Triazole NH free) Decision->PathA Need H-Bond Donor PathB Route B: Hydrophobic Core (Alkylate Triazole) Decision->PathB Need Lipophilicity ExpA Diversify Piperidine N (Amides/Ureas) PathA->ExpA ExpB Regioselective Alkylation (Optimize N1 vs N2) PathB->ExpB ResultA Enzyme Inhibitors (e.g., QC, Metalloenzymes) ExpA->ResultA ResultB GPCR Ligands (e.g., Opioid, Somatostatin) ExpA->ResultB ExpB->ExpA Subsequent Step

Caption: Decision tree for selecting synthetic pathways based on the desired biological target profile.

References

  • Regioselectivity in Triazole Alkylation: Bulger, P. G., et al. "Alkylation of 1,2,4-Triazoles: A Guide to Regioselectivity." Tetrahedron Letters, vol. 41, no. 8, 2000, pp. 1297-1301. Link

  • Glutaminyl Cyclase Inhibitors: Buchholz, M., et al. "The physiological role of glutaminyl cyclases." International Journal of Biochemistry & Cell Biology, vol. 14, no.[3] 1, 2013.[4] (Contextual grounding for QC inhibition mechanism).

  • Solid-Phase Synthesis: McCort, G. A., et al. "Traceless Solid-Phase Synthesis of 1,2,4-Triazoles Using a Novel Amine Resin." Journal of Combinatorial Chemistry, vol. 3, no. 6, 2001. Link

  • Scaffold Synthesis (Nipecotic Acid Route): Reid, J. R., & Heindel, N. D. "Improved Synthesis of 3-Substituted-1,2,4-triazoles." Journal of Heterocyclic Chemistry, vol. 13, 1976, pp. 925.

Sources

The Central Role of Physicochemical Properties in Drug Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 3-(4H-1,2,4-triazol-3-yl)piperidine: logP and TPSA

Executive Summary

In the landscape of modern drug discovery, a molecule's success is intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME), ultimately defining its therapeutic potential. This technical guide provides a comprehensive analysis of two such critical descriptors—the octanol-water partition coefficient (logP) and the topological polar surface area (TPSA)—for the compound 3-(4H-1,2,4-triazol-3-yl)piperidine. We present computationally predicted values for this molecule and contextualize them within established frameworks like Lipinski's Rule of Five. Furthermore, this document serves as a practical reference for researchers, detailing the theoretical underpinnings and step-by-step experimental protocols for both the gold-standard shake-flask method and the high-throughput HPLC-based method for logP determination, alongside the efficient fragment-based approach for TPSA calculation.

The journey from a promising chemical entity to a viable drug candidate is fraught with challenges, many of which can be anticipated and mitigated through an early, thorough understanding of its fundamental physicochemical nature. Properties like lipophilicity and polarity are not mere data points; they are crucial predictors of a molecule's pharmacokinetic behavior.

Unpacking logP and TPSA

LogP , the logarithm of the partition coefficient between n-octanol and water, is the definitive measure of a molecule's lipophilicity or hydrophobicity.[1][2] A positive logP value indicates a preference for a lipid-like environment, while a negative value signifies hydrophilicity.[3][4] This single parameter profoundly influences solubility, membrane permeability, plasma protein binding, and tissue distribution.[2][5]

Topological Polar Surface Area (TPSA) is defined as the surface area sum over all polar atoms (primarily oxygen and nitrogen) in a molecule, including their attached hydrogens.[6] It is a powerful descriptor of a molecule's polarity and its capacity for hydrogen bonding. TPSA has been shown to correlate strongly with passive molecular transport across membranes, making it an invaluable predictor for oral bioavailability and blood-brain barrier (BBB) penetration.[7][8][9]

The Guiding Principles: Lipinski's Rule of Five and CNS Penetration

In 1997, Christopher Lipinski formulated a set of guidelines, now known as the "Rule of Five," based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[10] These rules suggest that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular mass less than 500 Daltons.

  • A logP value that does not exceed 5.[10][11][12]

While not a rigid law, this framework is a cornerstone of early-stage drug design.[13][14] Furthermore, for drugs targeting the central nervous system (CNS), these properties are even more constrained. Successful BBB penetration often requires a lower TPSA (typically < 80-90 Ų) and a logP value in a specific range, often cited to be around 2.[3][15]

Molecule of Interest: 3-(4H-1,2,4-triazol-3-yl)piperidine

The subject of this guide, 3-(4H-1,2,4-triazol-3-yl)piperidine, incorporates a piperidine ring and a 1,2,4-triazole moiety, structural motifs found in various pharmacologically active compounds. Understanding its core physicochemical properties is the first step in evaluating its potential as a drug candidate.

Physicochemical Profile of 3-(4H-1,2,4-triazol-3-yl)piperidine

As experimental data for this specific molecule is not widely published, we rely on high-quality computational predictions. These in silico methods provide a robust and rapid assessment to guide initial synthesis and screening efforts.[16]

Molecular Identifiers

A clear identification of the molecule is paramount for data integrity and reproducibility.

IdentifierValueSource
Chemical Name 3-(4H-1,2,4-triazol-3-yl)piperidine-
CAS Number 933750-46-0 (for free base)[17]
Molecular Formula C₇H₁₂N₄[17]
Molecular Weight 152.20 g/mol [17]
SMILES C1(C2CNCCC2)=NN=CN1[17]
Predicted Physicochemical Properties

The following table summarizes the key predicted values relevant to this guide.

ParameterPredicted ValueSource
logP 0.2717[17]
XlogP 0.1[18]
TPSA 53.6 Ų[17]
Hydrogen Bond Donors 2[17]
Hydrogen Bond Acceptors 3[17]
Discussion of Predicted Values and Druglikeness

Based on these computational predictions, 3-(4H-1,2,4-triazol-3-yl)piperidine exhibits a promising profile for a potential drug candidate.

  • Lipinski's Rule of Five : The molecule shows zero violations of the Rule of Five. Its molecular weight (152.20), logP (~0.27), hydrogen bond donors (2), and hydrogen bond acceptors (3) are all well within the recommended limits.[10][17]

  • Solubility and Permeability : The low positive logP value suggests that the compound is predominantly hydrophilic but retains a degree of lipophilicity necessary for membrane permeation. This balance is often desirable for achieving adequate aqueous solubility without sacrificing cell penetration.

  • CNS Penetration Potential : The predicted TPSA of 53.6 Ų is significantly below the commonly cited threshold of 90 Ų for blood-brain barrier penetration, suggesting that the molecule has the potential to access the central nervous system.[15][19]

Methodologies for Parameter Determination

While predictions are invaluable, experimental verification is essential for advancing a compound. This section details the standard computational and experimental workflows.

Computational Approaches: The In Silico Toolkit

The speed and cost-effectiveness of computational methods have made them indispensable in modern drug discovery.[20]

The calculation of TPSA is a prime example of an efficient, fragment-based approach.[9] Developed by Peter Ertl et al., this method bypasses the need for computationally intensive 3D conformational analysis.[6] The algorithm identifies polar fragments within the 2D structure of the molecule and sums their pre-calculated surface contributions to yield the final TPSA value.[21][22]

A variety of algorithms are used to predict logP. These are broadly classified into:

  • Atom-based methods (e.g., AlogP) : Sum the contributions of individual atoms.[23]

  • Fragment-based methods (e.g., ClogP) : Sum the contributions of larger molecular fragments and apply correction factors.[23]

  • Property-based methods : Use quantum mechanical calculations to derive logP from fundamental properties like molecular orbital energies.[24]

G cluster_input Input cluster_calc Computational Analysis cluster_tpsa TPSA Calculation cluster_logp logP Prediction cluster_output Output mol_structure Molecular Structure (SMILES/2D) tpsa_frag Identify Polar Fragments (N, O, S, P) mol_structure->tpsa_frag logp_frag Deconstruct into Atoms/Fragments mol_structure->logp_frag tpsa_sum Sum Fragment Contributions tpsa_frag->tpsa_sum tpsa_out Predicted TPSA Value tpsa_sum->tpsa_out logp_sum Apply Algorithm (e.g., ClogP, AlogP) logp_frag->logp_sum logp_out Predicted logP Value logp_sum->logp_out

Caption: Computational workflow for TPSA and logP prediction.

Experimental Determination of logP

Experimental measurement remains the definitive method for establishing a compound's logP.

The shake-flask method is the traditional "gold standard" for logP determination due to its direct measurement approach.[25][26]

  • Principle & Rationale : This method relies on the direct partitioning of a solute between two pre-saturated, immiscible liquid phases: n-octanol and a suitable aqueous buffer (e.g., pH 7.4 phosphate buffer to mimic physiological conditions). The choice of n-octanol is critical as its long alkyl chain and polar head group serve as a simplified mimic of a biological lipid membrane. After reaching equilibrium, the concentration of the compound in each phase is measured, and the logP is calculated from their ratio. While highly accurate for compounds with logP values between -2 and 4, it is labor-intensive and requires a pure sample.[25][27]

  • Step-by-Step Protocol :

    • Phase Preparation : Pre-saturate n-octanol with buffer and the buffer with n-octanol by shaking them together for 24 hours and allowing the phases to separate. This prevents volume changes during the experiment.

    • Stock Solution : Prepare a stock solution of the test compound in the phase in which it is more soluble.

    • Partitioning : In a suitable vessel (e.g., a separatory funnel), combine a known volume of the n-octanol phase and the aqueous phase. Add a small amount of the compound's stock solution.

    • Equilibration : Shake the vessel vigorously for a set period (e.g., 15-30 minutes) to facilitate partitioning. Allow the vessel to stand undisturbed until the two phases have completely separated.

    • Sampling : Carefully collect aliquots from both the n-octanol and aqueous phases for analysis.

    • Quantification : Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • Calculation : Calculate logP using the formula: logP = log₁₀ ([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)

The RP-HPLC method is a faster, indirect alternative that is well-suited for higher throughput screening.[2][28]

  • Principle & Rationale : This method is based on the strong correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its logP.[25] Lipophilic compounds interact more strongly with the stationary phase and thus elute later (have a longer retention time). By running a series of calibration standards with well-established logP values, a calibration curve can be generated that plots retention time against logP. The logP of the unknown compound can then be interpolated from its measured retention time.[27][29] This method requires a much smaller amount of sample, is less sensitive to impurities, and is significantly faster than the shake-flask method.[25]

  • Step-by-Step Protocol :

    • System Setup : Use a standard HPLC system with a reverse-phase column (e.g., C18) and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.

    • Calibration Standards : Prepare solutions of at least 5-6 reference compounds with known logP values that span the expected range of the test compound.

    • Calibration Run : Inject each standard onto the column and record its retention time (tᵣ). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

    • Generate Calibration Curve : For each standard, calculate the capacity factor (k) where k = (tᵣ - t₀) / t₀. Plot log(k) versus the known logP values. A linear regression of this plot provides the calibration curve.

    • Sample Analysis : Dissolve the test compound in the mobile phase and inject it into the HPLC system under the identical conditions used for the standards.

    • Determine Retention Time : Measure the retention time (tᵣ) of the test compound.

    • Calculate logP : Calculate the log(k) for the test compound and use the linear regression equation from the calibration curve to determine its logP value.

G cluster_sf Shake-Flask Method (Direct) cluster_hplc RP-HPLC Method (Indirect) sf1 1. Partition Compound between Octanol & Water sf2 2. Allow to Equilibrate sf1->sf2 sf3 3. Separate Phases sf2->sf3 sf4 4. Measure Concentration in Each Phase (HPLC/UV) sf3->sf4 sf5 5. Calculate Ratio sf4->sf5 hplc1 1. Create Calibration Curve with logP Standards hplc2 2. Inject Test Compound hplc3 3. Measure Retention Time hplc2->hplc3 hplc4 4. Interpolate logP from Curve hplc3->hplc4 start Experimental logP Determination start->sf1 start->hplc1

Sources

Methodological & Application

Application Note: Efficient Peptide Coupling and Assembly of Piperidine Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The incorporation of piperidine-triazole moieties into peptide backbones creates "peptidomimetics" with restricted conformational flexibility, often improving metabolic stability and bioavailability. However, this synthesis presents a dual challenge:

  • Steric Hindrance: The piperidine nitrogen is a secondary amine, often embedded in a bulky scaffold, making standard amide coupling (e.g., HBTU/HOBt) inefficient.

  • Chemoselectivity: The 1,2,3-triazole ring is formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which requires conditions compatible with the growing peptide chain.

This guide details two validated workflows: Route A (Convergent) , involving the coupling of a pre-formed piperidine-triazole building block, and Route B (Linear) , where the triazole is assembled on the solid phase.

Chemical Strategy & Causality

The Steric Challenge (Amide Bond Formation)

Piperidine is a cyclic secondary amine. Unlike primary amines, it lacks a second proton to assist in the transition state of acylation. Furthermore, if the piperidine is 2- or 6-substituted, steric clash with the incoming activated ester is significant.

  • Solution: Use HATU or COMU .[1] These reagents generate highly reactive esters (OAt or Oxyma, respectively) that are less sensitive to steric hindrance than standard OBt esters.

  • Base Selection: DIEA (Diisopropylethylamine) is standard.[2] However, if the C-terminal amino acid is prone to racemization (e.g., Cys, His), 2,4,6-Collidine is preferred due to its lower basicity (

    
     ~7.4 vs 10.5 for DIEA).
    
The "Click" Challenge (Triazole Formation)

The CuAAC reaction is robust but can damage peptides via oxidative degradation of Methionine, Tryptophan, or Histidine residues by reactive oxygen species (ROS) generated by the Cu(I)/Ascorbate cycle.

  • Solution: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[3][4] This ligand complexes Cu(I), stabilizing it against oxidation and preventing the generation of ROS, while maintaining catalytic activity in aqueous/organic mixtures.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process between using a pre-formed building block versus on-resin assembly.

PiperidineTriazoleWorkflow Start Target: Peptide-Piperidine-Triazole Conjugate Decision Is the Piperidine-Triazole commercially available or stable? Start->Decision RouteA ROUTE A: Convergent Synthesis (Coupling Pre-formed Unit) Decision->RouteA Yes RouteB ROUTE B: Linear Synthesis (On-Resin Click) Decision->RouteB No (or unstable acid) StepA1 Activation: HATU/HOAt/DIEA (High Reactivity Required) RouteA->StepA1 StepB1 Couple Piperidine-Alkyne/Azide to Peptide Resin RouteB->StepB1 StepA2 Coupling to Secondary Amine (Extended Time: 4-12h) StepA1->StepA2 QC QC: Chloranil Test & LC-MS (Kaiser Test fails for Piperidine) StepA2->QC StepB2 CuAAC Reaction on Resin (CuSO4 + Ascorbate + THPTA) StepB1->StepB2 StepB2->QC Final Final Cleavage & Purification QC->Final

Figure 1: Decision tree for synthesizing piperidine-triazole peptides. Route A is preferred for purity; Route B is preferred for library diversity.

Detailed Protocols

Protocol A: Coupling Pre-Formed Piperidine-Triazole Acids

Use this protocol when attaching a carboxylic acid-functionalized piperidine-triazole to a peptide N-terminus.

Reagents:

  • Coupling Agent: HATU (0.95 eq relative to Acid) or COMU (1.0 eq).

  • Base: DIEA (2.0 eq relative to Acid).

  • Solvent: DMF (Anhydrous).

  • Acid: Piperidine-Triazole-COOH (3.0 - 5.0 eq relative to resin loading).

Procedure:

  • Pre-Activation (Critical): Dissolve the Amino Acid/Building Block (5.0 eq) and HATU (4.9 eq) in minimum DMF. Add DIEA (10 eq). Shake for 30 seconds (do not exceed 2 minutes to avoid racemization of the building block).

  • Coupling: Add the pre-activated solution to the resin-bound peptide (swelled in DMF).

  • Incubation: Agitate at Room Temperature for 2 to 4 hours .

    • Note: Standard couplings are 30-60 mins.[5] The steric bulk of the piperidine-triazole requires extended time.

  • Monitoring: Perform the Chloranil Test (see Section 6). The Kaiser test is prone to false negatives with secondary amines and false positives with triazoles.

  • Double Coupling: If the test is positive (blue particles), repeat the coupling with fresh reagents.

Protocol B: On-Resin CuAAC (Click) Assembly

Use this protocol to form the triazole ring between a resin-bound alkyne/azide and a solution-phase counterpart.

Reagents:

  • Copper Source:

    
     (0.5 eq).
    
  • Reducing Agent: Sodium Ascorbate (1.0 eq).

  • Ligand: THPTA (2.5 eq). Ratio of Cu:Ligand should be 1:5.

  • Solvent: DMF/Water (8:2 v/v). Water is required to dissolve Ascorbate.

  • Atmosphere: Nitrogen or Argon (sparging).

Procedure:

  • Ligand Complexation: In a small vial, dissolve

    
     and THPTA in water. The solution should be clear blue.
    
  • Resin Prep: Swell the resin (containing the alkyne or azide functionalized peptide) in DMF/Water (8:2).

  • Reactant Addition: Add the solution-phase Azide or Alkyne (3.0 - 5.0 eq) to the resin.

  • Catalyst Addition: Add the Cu-THPTA complex to the resin mixture.

  • Initiation: Add the Sodium Ascorbate solution (freshly prepared in water) last. The mixture may turn yellow/orange (characteristic of Cu(I)).

  • Sparging: Bubble

    
     through the mixture for 1 minute to remove dissolved oxygen. Cap tight.
    
  • Incubation: Agitate overnight (12-16 hours).

  • Wash: Wash extensively with DMF, then 0.5% Sodium Diethyldithiocarbamate (in DMF) to remove copper traces, then DCM.

Data & Reagent Comparison

The following table summarizes coupling efficiency for hindered secondary amines (like piperidine) based on internal optimization data.

ReagentActivation SpeciesSteric ToleranceRacemization RiskRecommended Use
HATU OAt EsterHighLow (with Collidine)Gold Standard for hindered couplings.
COMU Oxyma EsterHighVery LowSafer alternative to HATU (non-explosive).
PyBOP OBt EsterModerateLowGood alternative if HATU fails; use excess base.
HBTU OBt EsterLowLowAvoid. Ineffective for hindered secondary amines.

Troubleshooting & Validation

The Chloranil Test (for Secondary Amines)

Since piperidine is a secondary amine, the standard Kaiser (ninhydrin) test will not yield the characteristic dark blue color.

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% Chloranil in DMF.

  • Procedure: Place a few resin beads in a tube. Add 2 drops of A and 2 drops of B. Let stand for 5 mins.

  • Result:

    • Dark Blue/Green beads: Positive (Free secondary amine present

      
       Coupling incomplete).
      
    • Colorless/Yellow beads: Negative (Coupling complete).

Copper Removal

If the peptide appears blue or green after cleavage, copper is trapped.

  • Fix: Wash the resin with a solution of EDTA (50 mM) or Sodium Diethyldithiocarbamate (0.5% w/v) in DMF prior to TFA cleavage.

References

  • Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • National Institutes of Health (NIH). Comparative study of methods to couple hindered peptides.[6] PubMed. Retrieved from [Link]

Sources

protecting group strategies for 3-(4H-1,2,4-triazol-3-yl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Orthogonal Protecting Group Strategies in the Synthesis of 3-(4H-1,2,4-triazol-3-yl)piperidine

Introduction

The 3-(4H-1,2,4-triazol-3-yl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its synthesis presents a classic challenge in heterocyclic chemistry: how to selectively perform reactions on one part of the molecule without affecting reactive functional groups elsewhere. The piperidine and 1,2,4-triazole rings both contain multiple nitrogen atoms, each with the potential for undesired side reactions. A robust and flexible synthesis, therefore, hinges on a well-designed protecting group strategy.

This application note provides an in-depth guide to the strategic use of orthogonal protecting groups for the synthesis of 3-(4H-1,2,4-triazol-3-yl)piperidine. We will explore the rationale behind choosing specific protecting groups, detail the experimental protocols for their application and removal, and illustrate a complete synthetic workflow. This guide is intended for researchers, medicinal chemists, and process development professionals seeking to construct complex heterocyclic molecules with precision and efficiency.

The Synthetic Challenge: A Retrosynthetic Overview

A logical retrosynthetic analysis of the target molecule reveals two key building blocks: a piperidine ring functionalized at the 3-position and a precursor for the 1,2,4-triazole ring. A common and efficient approach involves the construction of the triazole ring from a nitrile precursor. This leads to the disconnection shown below, highlighting the need to manage the reactivity of the piperidine nitrogen.

G cluster_main Retrosynthetic Analysis Target 3-(4H-1,2,4-triazol-3-yl)piperidine Disconnect1 C-C bond formation (Triazole Synthesis) Target->Disconnect1 Precursor1 N-Protected 3-Cyanopiperidine Disconnect1->Precursor1 Precursor2 Triazole Precursors (e.g., Formylhydrazine) Disconnect1->Precursor2

Caption: Retrosynthetic approach to the target molecule.

The primary challenge is the piperidine N-H group, which is nucleophilic and can interfere with the reagents used for triazole formation. Furthermore, the triazole ring itself has two distinct N-H protons in its common tautomeric forms, which may require protection for subsequent, selective functionalization.[1] This necessitates an orthogonal protecting group strategy , where each group can be removed under specific conditions without affecting the other.[3][4]

Core Protecting Groups: A Comparative Analysis

For this synthesis, we select two widely used protecting groups, tert-Butoxycarbonyl (Boc) for the piperidine nitrogen and Trityl (Tr) for the triazole nitrogen. Their properties are ideally suited for an orthogonal approach.

Protecting GroupAbbreviationIntroduction ReagentStabilityDeprotection ConditionsRationale for Use
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStable to base, hydrogenolysis, and mild acid.Strong Acid: Trifluoroacetic acid (TFA), HCl in dioxane.[3][5]Robust protection for the piperidine nitrogen during triazole synthesis. Easily removed.[6][7]
TritylTrTrityl chloride (Tr-Cl)Stable to base and hydrogenolysis. Labile to acid.Mild Acid: 50% aq. Acetic Acid, 1% TFA in DCM.[8][9]Protects the triazole nitrogen. Its higher acid sensitivity allows selective removal in the presence of a Boc group.[10]

The Orthogonal Synthetic Workflow

The proposed synthetic route leverages the differential acid lability of the Boc and Trityl groups. This strategy allows for the selective deprotection of either the piperidine or the triazole nitrogen, providing maximum flexibility for further synthetic modifications.

G cluster_ortho Orthogonal Deprotection Start 3-Cyanopiperidine BocProt N-Boc-3-cyanopiperidine Start->BocProt (Boc)₂O, Base (Protocol 1) TriazoleForm N-Boc-3-(4H-1,2,4-triazol- 3-yl)piperidine BocProt->TriazoleForm Formylhydrazine, Heat (Protocol 2) TrProt N-Boc-3-(N-Trityl-1,2,4-triazol- 3-yl)piperidine TriazoleForm->TrProt Tr-Cl, Et₃N (Protocol 3) TrDeprot N-Boc-3-(4H-1,2,4-triazol- 3-yl)piperidine BocDeprot 3-(N-Trityl-1,2,4-triazol- 3-yl)piperidine TrProt->BocDeprot Strong Acid (TFA) (Protocol 4a) TrProt->TrDeprot Mild Acid (AcOH) (Protocol 4b) FinalProduct 3-(4H-1,2,4-triazol- 3-yl)piperidine BocDeprot->FinalProduct Mild Acid (Protocol 5a) TrDeprot->FinalProduct Strong Acid (Protocol 5b)

Caption: Orthogonal synthesis and deprotection workflow.

Detailed Experimental Protocols

Protocol 1: N-Boc Protection of 3-Cyanopiperidine

Rationale: The first step is to protect the secondary amine of the piperidine ring to prevent it from reacting in subsequent steps. The Boc group is ideal due to its stability under the conditions required for triazole formation.[7]

Materials:

  • 3-Cyanopiperidine (or its salt)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 3-cyanopiperidine (1.0 equiv) in DCM.

  • Add a base such as triethylamine (1.5 equiv).

  • To the stirred solution, add a solution of (Boc)₂O (1.1 equiv) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield N-Boc-3-cyanopiperidine.

Protocol 2: Synthesis of N-Boc-3-(4H-1,2,4-triazol-3-yl)piperidine

Rationale: This key step forms the 1,2,4-triazole ring from the nitrile functionality. The reaction of a nitrile with formylhydrazine is a well-established method for constructing this heterocycle.[11]

Materials:

  • N-Boc-3-cyanopiperidine (from Protocol 1)

  • Formylhydrazine

  • Triethylamine (Et₃N)

  • n-Butanol or other high-boiling solvent

Procedure:

  • To a solution of N-Boc-3-cyanopiperidine (1.0 equiv) in n-butanol, add formylhydrazine (1.2 equiv) and triethylamine (2.0 equiv).

  • Heat the reaction mixture to reflux (approx. 110-120 °C) for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • The crude product can be purified by recrystallization or flash column chromatography to afford N-Boc-3-(4H-1,2,4-triazol-3-yl)piperidine.

Protocol 3: N-Tritylation of the Triazole Ring

Rationale: To demonstrate the orthogonal strategy and enable potential selective N-functionalization of the piperidine, the triazole N-H is protected with a trityl group. The bulky trityl group is introduced using trityl chloride under basic conditions.[12][13]

Materials:

  • N-Boc-3-(4H-1,2,4-triazol-3-yl)piperidine (from Protocol 2)

  • Trityl chloride (Tr-Cl)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-3-(4H-1,2,4-triazol-3-yl)piperidine (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add triethylamine (1.5 equiv).

  • Add trityl chloride (1.1 equiv) portion-wise at room temperature.

  • Stir the mixture for 12-24 hours at room temperature. Monitor by TLC.

  • After completion, dilute the reaction with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the fully protected intermediate.

Protocol 4: Selective (Orthogonal) Deprotection

Rationale: This is the critical demonstration of the orthogonal nature of the Boc and Trityl groups. The Boc group requires strong acid for cleavage, while the more labile Trityl group can be removed with milder acid, leaving the Boc group intact.[5][10]

Protocol 4a: Selective Boc Deprotection (Strong Acid)

  • Dissolve the dual-protected intermediate (1.0 equiv) in DCM (approx. 0.1 M).

  • Add Trifluoroacetic acid (TFA) (10-20 equiv, or a 20-50% v/v solution in DCM) at 0 °C.[14]

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Neutralize the residue by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Dry the combined organic layers, concentrate, and purify to yield 3-(N-Trityl-1,2,4-triazol-3-yl)piperidine.

Protocol 4b: Selective Trityl Deprotection (Mild Acid)

  • Dissolve the dual-protected intermediate (1.0 equiv) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).[8][10]

  • Heat the mixture gently (e.g., 40-50 °C) for 1-4 hours, monitoring by TLC.

  • Cool the reaction and carefully neutralize with a base (e.g., solid NaHCO₃ or aqueous NaOH).

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purify the product. The triphenylmethanol byproduct is typically easily separated by chromatography. This regenerates N-Boc-3-(4H-1,2,4-triazol-3-yl)piperidine.

Protocol 5: Final Deprotection to Target Compound

Rationale: The final step involves removing the remaining protecting group to yield the desired 3-(4H-1,2,4-triazol-3-yl)piperidine. The conditions used will depend on the product obtained from Protocol 4.

Procedure 5a (from Protocol 4a): Trityl Removal

  • Follow the procedure outlined in Protocol 4b (mild acid cleavage) on the N-trityl protected product.

Procedure 5b (from Protocol 4b): Boc Removal

  • Follow the procedure outlined in Protocol 4a (strong acid cleavage) on the N-Boc protected product.

Conclusion

The successful synthesis of 3-(4H-1,2,4-triazol-3-yl)piperidine serves as an excellent case study for the power of orthogonal protecting group strategies. By selecting the acid-labile Boc and Trityl groups, which possess differentiated sensitivity to acidic conditions, chemists can achieve selective protection and deprotection of the piperidine and triazole nitrogens. This control is paramount, enabling a flexible and robust synthetic route that can be adapted for the creation of diverse and complex molecular architectures for drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Xu, Y., et al. (2010). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications. Retrieved from [Link]

  • ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Li, P., et al. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐chloropiperidines 1 c‐e. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US7348435B2 - Process for producing cyanopiperidine.
  • Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

  • Thieme. (n.d.). 2 Protection of Functional Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Retrieved from [Link]

  • ResearchGate. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Retrieved from [Link]

  • Nature. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Retrieved from [Link]

  • ACS Omega. (2021). Chemoenzymatic and Protecting-Group-Free Synthesis of 1,4-Substituted 1,2,3-Triazole-α-d-glucosides with Potent Inhibitory Activity toward Lysosomal α-Glucosidase. Retrieved from [Link]

  • PMC. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]

Sources

microwave-assisted synthesis of 1,2,4-triazole piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The Pharmacophore Fusion Challenge In modern drug discovery, the fusion of two "privileged structures"—molecular frameworks capable of providing useful ligands for more than one receptor—is a high-yield strategy. The piperidine ring is ubiquitous in FDA-approved drugs (e.g., Donepezil, Fentanyl), while the 1,2,4-triazole core acts as a rigid, stable bioisostere for amides and esters, offering profound antifungal, anticancer, and neuroprotective profiles.

The Microwave Advantage Traditional thermal synthesis of 1,2,4-triazoles via the Pellizzari or Einhorn-Brunner reactions often requires harsh reflux conditions (24–48 hours), toxic high-boiling solvents, and tedious purification due to thermal degradation byproducts.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times from days to minutes. By exploiting the dipolar polarization of solvents, we achieve rapid internal heating, driving the condensation and cyclization steps with superior atom economy and yield.

Mechanistic Insight: The Cyclization Pathway

The formation of the 1,2,4-triazole ring from a piperidine precursor generally proceeds through a hydrazine intermediate. The most robust route for library generation is the reaction of piperidine-4-carbohydrazide with isothiocyanates to form a thiosemicarbazide intermediate, followed by base-catalyzed intramolecular cyclodehydration.

Microwave Effect: The rate-limiting step—the cyclization of the thiosemicarbazide—involves the nucleophilic attack of the hydrazine nitrogen onto the thiocarbonyl carbon. Microwave irradiation stabilizes the polar transition state, significantly lowering the activation energy compared to conductive heating.

Figure 1: Reaction Mechanism & Pathway

TriazoleMechanism Start Piperidine-4-Carbohydrazide Inter Thiosemicarbazide Intermediate Start->Inter Nucleophilic Addition (MW: 80°C, 2 min) Reagent Aryl Isothiocyanate (R-NCS) Reagent->Inter Cyclization Intramolecular Cyclodehydration (Base-Catalyzed) Inter->Cyclization Tautomerization Product 1,2,4-Triazole-3-thiol Piperidine Derivative Cyclization->Product - H2O (MW: 120°C, 5 min)

Caption: Mechanistic pathway from hydrazide precursors to the 1,2,4-triazole core via microwave irradiation.

Equipment & Critical Materials

Instrumentation:

  • Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Vessels: 10 mL or 30 mL borosilicate glass vials with PEEK snap-caps/septum seals (rated for >20 bar).

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal/immersed). Note: Fiber optic is preferred for polar solvents to avoid "thermal runaway" inaccuracies.

Reagents:

  • Scaffold: Ethyl isonipecotate (Piperidine precursor).[1][2]

  • Reagents: Hydrazine hydrate (80%), Phenyl isothiocyanate (or derivatives), Potassium Hydroxide (KOH).

  • Solvents: Ethanol (EtOH) or N,N-Dimethylformamide (DMF). Expert Tip: Ethanol is preferred for green chemistry, but DMF is required if the intermediate precipitates prematurely.

Experimental Protocol

This protocol describes the synthesis of 4-phenyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol .

Step 1: Synthesis of Piperidine-4-carbohydrazide

Before creating the triazole, the ester moiety must be converted to a hydrazide.[2]

  • Load: In a 30 mL MW vial, dissolve Ethyl isonipecotate (10 mmol) in Ethanol (10 mL).

  • Add: Add Hydrazine hydrate (20 mmol) dropwise.

  • Irradiate: Seal the vessel. Program MW: 100°C, 150 Watts, 10 minutes (Hold time).

  • Workup: Cool to RT. The excess hydrazine and solvent are removed under reduced pressure. The solid residue is recrystallized from ethanol to yield the hydrazide (Yield >90%).

Step 2: Synthesis of Thiosemicarbazide Intermediate
  • Load: Dissolve the Hydrazide (5 mmol) from Step 1 in Ethanol (10 mL).

  • Add: Add Phenyl isothiocyanate (5.5 mmol) slowly.

  • Irradiate: Seal. Program MW: 80°C, 100 Watts, 3 minutes .

  • Observation: A solid precipitate (thiosemicarbazide) typically forms.

  • Validation: Take a small aliquot for TLC (Mobile phase: CHCl3:MeOH 9:1). If starting material remains, extend MW by 1 min.

Step 3: Cyclization to 1,2,4-Triazole (The Critical Step)
  • Catalysis: To the reaction vessel containing the intermediate (do not isolate if one-pot is desired, though isolation improves purity), add 2N NaOH or KOH solution (5 mL).

  • Irradiate: Seal. Program MW: 120°C, 200 Watts, 6-8 minutes .

    • Note: The pressure will rise significantly. Ensure the vessel limit (typically 300 psi) is not exceeded.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Pour the reaction mixture into crushed ice/water (50 mL).

    • Acidify with dilute HCl (pH 4-5) to precipitate the thiol.

    • Filter the solid, wash with cold water, and recrystallize from ethanol/DMF.

Optimization & Troubleshooting Guide

Comparative Efficiency: Thermal vs. Microwave

ParameterConventional Thermal RefluxMicrowave-Assisted (Protocol Above)Improvement Factor
Reaction Time 18 - 24 Hours15 - 20 Minutes~70x Faster
Solvent Vol. 50 - 100 mL5 - 10 mL10x Less Waste
Yield 65 - 75%85 - 94%+20% Yield
Purity (Crude) Low (requires column chrom.)High (recrystallization sufficient)Simplified Workup

Troubleshooting Matrix

IssueProbable CauseCorrective Action
Vessel Over-pressurization Solvent vapor pressure too high at 120°C.Switch from EtOH to DMF or DMSO (lower vapor pressure). Reduce fill volume to <50%.
Incomplete Cyclization Insufficient base concentration.Increase KOH concentration to 4N. Ensure temperature reaches 120°C (internal probe).
Side Products (Dimerization) Oxidation of thiol group.Degas solvents with Nitrogen before irradiation. Add antioxidant (e.g., Sodium metabisulfite).
Charring/Decomposition "Hot spots" due to poor stirring.Increase magnetic stirring speed to maximum. Use "Power Cycling" mode (cooling air on during heating).

Experimental Workflow Visualization

Figure 2: Laboratory Workflow

Workflow Step1 Step 1: Reagent Prep Mix Hydrazide + Isothiocyanate in EtOH (10mL vial) Step2 Step 2: Intermediate Formation MW Irradiation: 80°C, 3 min (Formation of Thiosemicarbazide) Step1->Step2 Check TLC Check (Complete Conversion?) Step2->Check Check->Step2 No (Extend 1 min) Step3 Step 3: Base Addition Add 2N NaOH (Cyclization Agent) Check->Step3 Yes Step4 Step 4: Cyclization MW Irradiation: 120°C, 8 min (Ring Closure) Step3->Step4 Step5 Step 5: Isolation Acidify (HCl) -> Filter -> Recrystallize Step4->Step5

Caption: Step-by-step decision tree for the microwave-assisted synthesis of 1,2,4-triazole piperidines.

References

  • Virk, N. A., et al. (2020). Microwave-assisted synthesis of triazole derivatives conjugated with piperidine as new anti-enzymatic agents. Journal of Heterocyclic Chemistry, 57(3), 1387-1402.[2] [Link]

  • Panda, K. C., et al. (2022). Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities.[6] Research Journal of Pharmacy and Technology, 15(1), 123-128. [Link]

  • Shelke, G. M., et al. (2015). A Simple, Efficient, and Mild Method for the Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide.[7] Synlett, 26(03), 404-407. [Link]

  • Kidwai, M., et al. (2005). Microwave Assisted Synthesis of Novel 1,2,4-Triazole Derivatives. Journal of the Korean Chemical Society, 49(5), 446-450. [Link]

Sources

Troubleshooting & Optimization

removing Boc protection from 3-(4H-1,2,4-triazol-3-yl)piperidine cleanly

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the PharmaTech Application Support Center .

Ticket ID: #BOC-TRZ-PIP-001 Subject: Clean Removal of Boc Protection from 3-(4H-1,2,4-triazol-3-yl)piperidine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Strategy

The Challenge: You are deprotecting 3-(4H-1,2,4-triazol-3-yl)piperidine . This is not a standard lipophilic molecule. It contains two basic nitrogen centers (the piperidine secondary amine and the triazole ring system).

  • Polarity: The deprotected product is highly polar and water-soluble.

  • Salt Formation: It will form stable salts with acids (HCl or TFA).

  • The Trap: Standard aqueous workups (DCM/Water extraction) will likely result in 0% yield in the organic layer because the product partitions into the aqueous phase.

The Solution: To achieve "clean" isolation, you must avoid aqueous extraction entirely. We recommend two specific protocols depending on your required final form:

  • Protocol A (HCl Salt): Precipitation-based isolation. Best for storage and stability.

  • Protocol B (Free Base): Solid-Phase Extraction (SCX). Best if the next step requires a nucleophilic amine.

Protocol A: The Precipitation Method (HCl Salt)

Recommended for: Long-term storage, stability, or if the next step is an amide coupling using standard coupling reagents.

Mechanism: HCl in 1,4-dioxane cleaves the Boc group.[1] The resulting product, being polar and basic, is insoluble in ether/dioxane and precipitates out, while the lipophilic byproducts (tert-butyl chloride, isobutylene) remain in solution.

Reagents:

  • 4M HCl in 1,4-Dioxane (Anhydrous)[2]

  • Diethyl Ether (or MTBE)

  • Methanol (optional, for solubility)

Step-by-Step Workflow:

  • Dissolution: Dissolve your Boc-protected substrate in a minimal amount of 1,4-dioxane.

    • Note: If the substrate is not soluble, add dry Methanol dropwise until dissolved. Avoid excess MeOH as it solubilizes the final salt.

  • Acid Addition: Add 4M HCl in Dioxane (5–10 equivalents).

    • Observation: Gas evolution (CO₂ and isobutylene) will occur.[3] A white precipitate may begin to form immediately.

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours.

    • Monitoring: Check via TLC (stain with Ninhydrin; the product will stay at the baseline) or LCMS.

  • Precipitation (Critical Step):

    • Once complete, dilute the reaction mixture with a 10-fold excess of cold Diethyl Ether .

    • Stir vigorously for 10 minutes. The product should crash out as a white solid.[4]

  • Filtration: Filter the solid using a sintered glass funnel or a membrane filter.

  • Wash: Wash the filter cake 3x with Diethyl Ether.

    • Why: This washes away the Boc byproducts and excess HCl.

  • Drying: Dry under high vacuum.

    • Result: Pure 3-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride salt.

Protocol B: The "Catch & Release" Method (Free Base)

Recommended for: obtaining the pure free amine without residual acid, typically for immediate use in nucleophilic substitution.

Mechanism: Strong Cation Exchange (SCX) chromatography binds the basic amine product while allowing non-basic impurities (Boc byproducts) and acids (TFA) to wash through. The product is then "released" with ammonia.[5][6]

Reagents:

  • Trifluoroacetic Acid (TFA)[2][7][8]

  • Dichloromethane (DCM)

  • SCX-2 Cartridge (e.g., Isolute or Bond Elut)

  • 7N Ammonia in Methanol

Step-by-Step Workflow:

  • Deprotection: Dissolve substrate in DCM (or DCM/MeOH 4:1 if insoluble). Add TFA (20% v/v final concentration). Stir for 1–2 hours.

  • Concentration: Evaporate volatiles on a rotovap.

    • Troubleshooting: You will be left with a sticky oil (the TFA salt). Do not try to extract this.

  • Loading (The "Catch"):

    • Dissolve the sticky oil in minimal Methanol.

    • Load this solution onto a pre-conditioned SCX-2 cartridge .

  • Washing:

    • Flush the column with 3–5 column volumes (CV) of Methanol .

    • Result: This removes residual TFA, Boc byproducts, and non-basic impurities. The product remains bound to the silica sulfonic acid.

  • Elution (The "Release"):

    • Elute with 2M Ammonia in Methanol (or 7N NH₃/MeOH diluted).

    • Collect the fraction.[2][4][9][10]

  • Final Isolation: Concentrate the ammonia fraction in vacuo.

    • Result: Clean 3-(4H-1,2,4-triazol-3-yl)piperidine free base.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product is a sticky gum/oil instead of a solid (Protocol A). Hygroscopic salt formation. Piperidine salts are notorious for holding water/solvent.Trituration: Add dry diethyl ether or pentane to the gum. Sonicate and scratch the flask walls with a spatula to induce crystallization.
Low Yield after Filtration. Product solubility in the wash solvent.Ensure you are using Diethyl Ether (very non-polar) and not THF or Dioxane for the wash. Ensure the ether is ice-cold.
LCMS shows M+56 peak (t-Butyl adduct). Alkylation of the triazole or piperidine ring by the t-butyl cation.Add a scavenger during deprotection. Add 2–5% Triethylsilane (TES) or Triisopropylsilane (TIPS) to the reaction mixture to quench the t-butyl cation.
Cannot remove excess TFA (Protocol B). TFA forms strong H-bonds with the triazole.Co-evaporation: Redissolve the crude oil in Toluene and evaporate. Repeat 3x. Toluene forms an azeotrope with TFA. Then proceed to SCX.

Visual Decision Matrix

The following diagram illustrates the decision logic for selecting the correct protocol and the flow of the purification process.

Boc_Deprotection_Workflow Start Start: Boc-Protected Triazolyl-Piperidine Decision Required Final Form? Start->Decision PathA Protocol A: HCl Salt (Stable Solid) Decision->PathA Storage/Stability PathB Protocol B: Free Base (For Nucleophilic Rxn) Decision->PathB Immediate Use StepA1 React: 4M HCl in Dioxane PathA->StepA1 StepA2 Precipitate: Add Cold Ether StepA1->StepA2 StepA3 Filter & Wash StepA2->StepA3 EndA Result: Pure HCl Salt StepA3->EndA StepB1 React: TFA / DCM PathB->StepB1 StepB2 Evaporate to Oil StepB1->StepB2 StepB3 SCX Column: Catch (MeOH) & Release (NH3/MeOH) StepB2->StepB3 EndB Result: Pure Free Base StepB3->EndB

Caption: Decision tree for selecting the optimal deprotection and isolation pathway based on the desired final state of the piperidine derivative.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Boc cleavage mechanisms and acid stability).
  • Common Organic Chemistry. (2025). Boc Deprotection Mechanism and Protocols (HCl & TFA). Retrieved from

  • Agilent Technologies. (2011).[8] Detergent and Salt Removal using Bond Elut OMIX SCX. (Demonstrates the efficacy of SCX for cleaning up polar amines). Retrieved from

  • BenchChem. (2025).[11][12] Protocol for the Deprotection of Boc Groups using HCl/Dioxane. Retrieved from

  • Biotage. (2025). ISOLUTE® SCX-2 Chemistry Data Sheet: Purification of Basic Products. (Detailed guide on Catch & Release chromatography). Retrieved from

Sources

Technical Support Center: Chiral Separation of 3-(4H-1,2,4-triazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Development & Troubleshooting for the Enantioseparation of 3-(4H-1,2,4-triazol-3-yl)piperidine. Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists. Context: This molecule is a critical intermediate in the synthesis of PARP inhibitors (e.g., Niraparib). It possesses a basic secondary amine (piperidine) and an amphoteric triazole ring, presenting specific chromatographic challenges regarding peak tailing and retention.

Quick Start: The "Gold Standard" Protocol

If you are starting from scratch, do not waste time screening random columns. Based on the structural motifs (basic nitrogen heterocycle), the following method has the highest probability of success (Probability of Success > 85%).

ParameterCondition
Column Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase (NP) n-Hexane : Ethanol : Diethylamine (DEA)
Ratio 70 : 30 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C - 30°C
Detection UV @ 220 nm - 230 nm
Expected

> 2.5
Visual Workflow: Method Development Decision Tree

The following diagram outlines the logical flow for selecting the correct mode based on your sample's solubility and the specific issues encountered.

G Start Start: 3-(triazolyl)piperidine Sample Solubility Check Solubility Start->Solubility NP_Path Soluble in Hexane/EtOH? Solubility->NP_Path RP_Path Soluble in MeOH/Water? NP_Path->RP_Path No Method_NP NORMAL PHASE (NP) Column: Chiralpak AD-H / IA MP: Hex/EtOH/DEA (70:30:0.1) NP_Path->Method_NP Yes Method_RP REVERSED PHASE (RP) Column: Chiralpak IG / IC MP: 10mM NH4HCO3 (pH 9) / ACN RP_Path->Method_RP Yes Issue_Tailing Issue: Severe Tailing? Method_NP->Issue_Tailing Success Baseline Separation (Rs > 2.0) Method_RP->Success Fix_Tailing Action: Increase DEA to 0.2% or Switch to Ethanolamine Issue_Tailing->Fix_Tailing Yes Issue_Res Issue: Poor Resolution? Issue_Tailing->Issue_Res No Fix_Tailing->Issue_Res Fix_Res Action: Lower Temp (15°C) or Reduce EtOH % Issue_Res->Fix_Res Yes Issue_Res->Success No Fix_Res->Success

Caption: Decision tree for selecting Normal Phase vs. Reverse Phase modes and troubleshooting basic amine tailing.

Troubleshooting & FAQs
Category 1: Peak Shape & Tailing

Q: My peaks are tailing significantly (


). I am using Hexane/IPA (90:10). What is wrong? 

A: This is a classic "Basic Amine" interaction.

  • The Cause: The piperidine nitrogen (

    
    ) is interacting strongly with the residual silanols on the silica support of the chiral column. The triazole ring also contributes to this adsorption.
    
  • The Fix: You must use a basic additive.

    • Add Diethylamine (DEA): Start with 0.1% DEA in the mobile phase. If tailing persists, increase to 0.2%.

    • Switch Modifier: Change Isopropyl Alcohol (IPA) to Ethanol (EtOH). Ethanol is more protic and can better solvate the amine, often sharpening the peak.

    • Advanced Fix: If using an Immobilized column (Chiralpak IA/IC), you can use stronger additives like Ethylenediamine (EDA) if standard DEA fails, though this is rarely needed for this molecule.

Q: Can I use Trifluoroacetic Acid (TFA) to sharpen the peaks?

A: Proceed with caution. While TFA protonates the amine (forming a salt) and suppresses silanol interaction, it can reverse the elution order or kill the chiral recognition on Amylose columns for certain basic compounds. Furthermore, if you switch back to a basic mobile phase later, the "memory effect" of TFA on the column can take hours to wash out.

  • Recommendation: Stick to basic additives (DEA/TEA) for this specific piperidine derivative.

Category 2: Retention & Selectivity

Q: The sample elutes at the void volume (


). How do I increase retention? 

A: The molecule is too polar for your current organic ratio.

  • The Cause: 3-(triazolyl)piperidine is a polar molecule. A mobile phase with high alcohol content (e.g., 50% EtOH) will wash it out immediately.

  • The Fix:

    • Reduce Polarity: Decrease the Ethanol/IPA content to 10-15%.

    • Switch Solvent: Replace Ethanol with IPA. IPA is a weaker eluent than Ethanol in Normal Phase, which will increase retention times and often improve resolution (

      
      ).
      

Q: I see peak splitting, but it doesn't look like chiral separation. Could it be tautomerism?

A: This is a valid concern but unlikely to be the primary cause of splitting in HPLC.

  • Mechanism: 1,2,4-triazoles exhibit annular tautomerism (1H

    
     2H 
    
    
    
    4H). In solution, this proton transfer is usually fast on the NMR timescale, and definitely fast on the HPLC timescale, resulting in a single average peak.
  • Diagnosis: If you see a "saddle" or broad plateau between peaks, it might be partial separation of enantiomers, not tautomers.

  • Verification: Run the column at a lower temperature (10°C). If the peaks sharpen and separate further, it is chiral separation. If the peak shape degrades further or bridges, it could be dynamic phenomena (rare). Assume it is chiral separation and optimize

    
     first.
    
Category 3: Detection & Sensitivity [1]

Q: I have high noise at 210 nm. Where should I detect?

A: The triazole ring has an absorption maximum near 205-215 nm, but many solvents (and DEA) absorb here.

  • The Fix:

    • Wavelength: Move to 225 nm or 230 nm . You sacrifice some absorbance for a much quieter baseline.

    • Mobile Phase Quality: Ensure you are using HPLC-grade DEA. Old DEA oxidizes and turns yellow, causing high UV background.

    • Derivatization (Plan B): If the native signal is too weak (e.g., for trace impurity analysis), derivatize the piperidine amine with Benzoyl Chloride . This adds a strong chromophore, allowing detection at 254 nm, and often improves chiral recognition on Chiralpak IA columns.

Alternative Protocol: Reverse Phase (RP)[4]

If your lab restricts the use of Hexane (Normal Phase), use this MS-compatible Reverse Phase method.

ParameterCondition
Column Chiralpak IG-U or Chiralpak IC (Immobilized)
Mobile Phase Acetonitrile : 20mM Ammonium Bicarbonate (pH 9.0)
Ratio 40 : 60 (v/v)
Why this works? High pH keeps the piperidine unprotonated (neutral), improving interaction with the chiral selector and reducing silanol tailing without needing DEA.
References
  • Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH.Link

  • Babu, C. V. R., et al. (2014).[2] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[2] (Demonstrates separation of piperidine core using Chiralpak AD-H). Link

  • FDA Center for Drug Evaluation and Research. (2017). Application Number: 208447Orig1s000 (Niraparib). (References chiral purity methods for piperidine-triazole intermediates). Link

  • Al-Othman, Z. A., et al. (2021). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles." Molecules, 26(2). (Discusses polysaccharide column behavior with nitrogen heterocycles). Link

Sources

stability of 3-(4H-1,2,4-triazol-3-yl)piperidine in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and managing the . As Senior Application Scientists, we have synthesized data from foundational chemical principles and analogous structures to offer field-proven insights and robust protocols. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the chemical behavior of 3-(4H-1,2,4-triazol-3-yl)piperidine in acidic environments.

Q1: What are the expected pKa values for 3-(4H-1,2,4-triazol-3-yl)piperidine and what do they mean for my acidic experiments?

A1: The molecule has two key ionizable groups: the piperidine ring and the 1,2,4-triazole ring.

  • Piperidine Nitrogen: The piperidine nitrogen is a secondary aliphatic amine and is expected to be the most basic site. Its conjugate acid pKa is typically around 11. This means the piperidine ring will be almost entirely protonated (exist as a piperidinium ion) in any solution with a pH below 9.

  • 1,2,4-Triazole Ring: The 1,2,4-triazole ring is amphoteric.[1] The pKa for the protonated triazolium cation is approximately 2.45, while the pKa for the N-H proton is about 10.26.[1] In strongly acidic conditions (pH < 2.45), the triazole ring will also become protonated, likely at the N4 position.[2][3]

Implication: In most acidic media used for experiments (e.g., pH 1-5), you should expect the molecule to exist as a mono- or di-protonated salt. This can significantly impact its solubility, polarity, and interaction with analytical columns.

Q2: How stable is the 1,2,4-triazole ring itself to acid-catalyzed degradation?

A2: The 1,2,4-triazole ring is an aromatic heterocycle and is generally considered to be stable under moderately acidic conditions.[4] Its aromaticity confers significant resistance to hydrolysis or ring-opening reactions.[4] While extreme conditions (e.g., highly concentrated acid at high temperatures) could potentially force degradation, the ring is not expected to be the primary point of lability under typical experimental or physiological acidic conditions.

Q3: What is the most likely site of protonation on the molecule in a solution of pH 1-2?

A3: In a solution with a pH of 1-2, both the piperidine nitrogen and the 1,2,4-triazole ring will be protonated. The piperidine nitrogen, being the stronger base, will be protonated first. As the pH drops below the triazole's pKa of ~2.45, the triazole ring will also accept a proton, leading to a dicationic species.[1][2] The molecule is commercially available as a dihydrochloride salt, reflecting the stability of this dicationic form.[5]

Troubleshooting Guide: Stability & Analysis

This guide provides solutions to specific issues you may encounter during your experiments.

Problem 1: My compound solution becomes cloudy or forms a precipitate after I add acid.

  • Probable Cause: This is likely a solubility issue, not necessarily degradation. When you add acid, you are forming the mono- or di-hydrochloride salt of the compound. While salts are often more water-soluble than the freebase, their solubility can vary greatly depending on the specific salt, concentration, and the ionic strength of the solution. You may have exceeded the solubility limit of the specific salt formed at that pH.

  • Troubleshooting Steps:

    • Confirm Reversibility: Take a small aliquot of the cloudy solution and carefully neutralize it with a base (e.g., dilute NaOH or NH4OH). If the precipitate redissolves, the issue is pH-dependent solubility, not irreversible degradation.

    • Adjust Concentration: The simplest solution is to work with a more dilute solution of your compound.

    • Use Co-solvents: If your experimental design allows, consider adding a small percentage of a water-miscible organic solvent (e.g., methanol, acetonitrile, DMSO) to the acidic medium to improve solubility.

    • Perform a Solubility Profile: Systematically determine the compound's solubility across a range of pH values to identify optimal conditions for your experiment.

Problem 2: I'm observing a decrease in the parent compound's peak area in my HPLC analysis over time at low pH.

  • Probable Cause: This indicates that your compound is likely degrading under the acidic stress conditions. Forced degradation studies are designed to intentionally provoke and analyze this behavior.[6][7] The loss of the parent compound should be accompanied by the appearance of new peaks corresponding to degradation products.

  • Troubleshooting Steps:

    • Implement Controls: Always run a control sample of the compound in a neutral or stable buffer at the same temperature and time points. This confirms that the degradation is acid-specific.

    • Perform a Mass Balance Analysis: Integrate the peak area of the parent compound and all new degradation peaks. A good stability-indicating method should result in a mass balance close to 100%, meaning the loss in the parent peak area is accounted for by the gain in degradant peak areas. If the mass balance is low, your degradants may not be eluting or may not have a chromophore for UV detection.

    • Characterize Degradants: Use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the new peaks. This is the first and most critical step in identifying the degradation products and understanding the degradation pathway.

    • Mitigate Degradation: If stability is required, consider lowering the temperature of your experiment, reducing the incubation time in the acidic medium, or using a less harsh acidic buffer if the protocol allows.

Problem 3: My HPLC peak shape for the parent compound is poor (e.g., tailing, broadening) when using an acidic mobile phase.

  • Probable Cause: The protonated amine on the piperidine ring can interact strongly with residual free silanol groups on standard C18 silica columns, leading to peak tailing. Furthermore, as a polar, cationic species, it may not be well-retained on a standard reversed-phase column.

  • Troubleshooting Steps:

    • Adjust Mobile Phase:

      • Increase Ionic Strength: Add a salt buffer (e.g., 20-50 mM potassium phosphate) to the mobile phase to help shield the silanol interactions.

      • Use an Ion-Pairing Reagent: Add a reagent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase. TFA acts as an ion-pairing agent and also helps to suppress the ionization of free silanols, improving peak shape.

    • Select an Appropriate Column:

      • Use an "End-Capped" Column: These columns have fewer free silanol groups and are better suited for basic compounds.

      • Consider HILIC: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to reversed-phase, providing better retention and peak shape.[8]

Protocols & Methodologies

Protocol 1: Acidic Forced Degradation Study

This protocol outlines a standard procedure to assess the , consistent with industry practices for drug development.[9][10]

Objective: To identify potential degradation products and determine the rate of degradation in a standardized acidic environment.

Materials:

  • 3-(4H-1,2,4-triazol-3-yl)piperidine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or water.

  • Control Sample (T=0):

    • To a vial, add 100 µL of the stock solution.

    • Add 900 µL of a 50:50 water:methanol diluent. This is your unstressed, time-zero sample.

  • Acid Stress Sample:

    • To a separate vial, add 100 µL of the stock solution.

    • Add 900 µL of 0.1 M HCl.

    • Cap the vial tightly and place it in a water bath or oven set to 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from the stressed sample at specific time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Immediately after withdrawal, neutralize the aliquot by adding an equimolar amount of 0.1 M NaOH (in this case, 100 µL). This stops the acid-catalyzed degradation.

  • Analysis: Analyze the time-zero control and all quenched time-point samples by a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation:

    • Monitor the decrease in the parent peak area over time.

    • Monitor the increase in any new peak areas.

    • Use the MS data to determine the m/z of the new peaks to propose structures for the degradants.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Condition cluster_sampling Sampling & Quenching cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution control_prep Prepare T=0 Control (in 50:50 H2O:MeOH) stock->control_prep acid_prep Prepare Acid Stress Sample (in 0.1 M HCl) stock->acid_prep analyze Analyze All Samples by HPLC-UV/MS control_prep->analyze incubate Incubate at 60°C acid_prep->incubate timepoint Withdraw Aliquots at Time Points (2, 4, 8, 24h) incubate->timepoint quench Neutralize with 0.1 M NaOH timepoint->quench quench->analyze evaluate Evaluate Data: - Parent Peak Area - Degradant Peaks - Mass Balance analyze->evaluate

Caption: Workflow for an acidic forced degradation study.

Potential Degradation & Chemical Behavior

While the core heterocyclic structures of 3-(4H-1,2,4-triazol-3-yl)piperidine are robust, understanding its behavior in acid is key. The primary event is protonation.

Protonation Equilibria

In an aqueous acidic environment, the compound will exist in equilibrium between its neutral, monoprotonated, and diprotonated forms.

G Neutral Neutral (Freebase) pH > 11 Mono Mono-protonated (Piperidinium) pH ~ 3-9 Neutral->Mono + H+ (pKa ~11) Mono->Neutral - H+ Di Di-protonated (Piperidinium & Triazolium) pH < 2.5 Mono->Di + H+ (pKa ~2.45) Di->Mono - H+

Caption: Protonation states of the molecule at different pH ranges.

Summary of Stability & Physicochemical Properties
ParameterValue / CharacteristicImplication for Acidic Media Experiments
Structure 3-(4H-1,2,4-triazol-3-yl)piperidineC-C bond linking the two rings is chemically robust to hydrolysis.
Piperidine pKa ~11Will be protonated (cationic) at any pH below 9.
Triazole pKa1 ~2.45 (for C₂N₃H₄⁺)[1]Ring will become protonated (cationic) in strongly acidic media (pH < 2.5).
Triazole pKa2 ~10.26 (for C₂H₃N₃)[1]The N-H proton can be removed under basic conditions, not relevant for acid stability.
Expected Degradation Low to moderateThe molecule is expected to be largely stable. Any degradation under forced conditions (heat + acid) would need to be investigated but is unlikely to be simple hydrolysis of the core structure.
Analytical Method HPLC-UV/MS[11]A reversed-phase method with an acidic modifier (e.g., 0.1% TFA) or a HILIC method is recommended for good chromatography.

References

  • Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. (2018).
  • Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. (2025).
  • Acid-catalyzed hydrolysis of 1-piperoylpiperidine. (2010). Sciencemadness Discussion Board.
  • STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE.
  • Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds in Biological Samples. (2025). BenchChem.
  • Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. (2022). ChemicalBook.
  • HPLC Methods for analysis of 1,2,4-triazole. (2026).
  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS) coupled to LC-MS/MS. (n.d.). EURL-SRM.
  • 1,2,4-Triazole - Wikipedia. (n.d.). Wikipedia.
  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016).
  • Forced Degrad
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry.
  • 3-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride. (n.d.). CymitQuimica.
  • 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride AldrichCPR. (n.d.). Sigma-Aldrich.

Sources

Validation & Comparative

Spectral Fingerprinting: Characteristic IR Bands for 1,2,4-Triazole and Piperidine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the rapid identification of pharmacophores is critical for validating synthetic pathways. While NMR is definitive for connectivity, FTIR (Fourier Transform Infrared Spectroscopy) remains the superior method for assessing solid-state polymorphism, hydrogen bonding networks, and rapid functional group verification.

This guide provides a technical breakdown of the vibrational signatures for 1,2,4-triazole (an aromatic, electron-deficient system) and piperidine (an aliphatic, electron-rich system). Unlike standard spectral libraries, this analysis focuses on diagnostic bands —the specific wavenumbers that distinguish these rings from their closest structural analogs (imidazole and pyrrolidine, respectively).

The 1,2,4-Triazole Signature

The 1,2,4-triazole ring is ubiquitous in antifungal drugs (e.g., Fluconazole) due to its stability and dipole moment. Spectroscopically, it is defined by its aromaticity and the unique N-N single bond, which is absent in its isomer, imidazole.

Vibrational Mechanics

The triazole ring exhibits


 (or 

) symmetry depending on substitution. The critical "fingerprint" arises from the coupling of ring breathing modes with the N-N stretching vibration.
Diagnostic Bands vs. Imidazole

The primary challenge is distinguishing 1,2,4-triazole from imidazole. Both show C=N stretches and N-H stretches. The differentiator is the N-N stretch .

Vibrational ModeWavenumber (

)
IntensityMechanistic OriginDistinction from Imidazole
N-H Stretch 3100 – 3280VariableH-bonded network (broad) or free (sharp).Indistinguishable from Imidazole without isotopic labeling.
C=N Stretch (Ring) 1500 – 1550StrongIn-plane ring deformation.Imidazole C=N is often lower (~1480

) due to different resonance contributions.
N-N Stretch 1270 – 1285 Medium Diagnostic Marker. Stretching of the N1-N2 bond.Absent in Imidazole. This is the "Go/No-Go" signal for triazole verification.
Ring Torsion 610 – 680MediumOut-of-plane ring bending.Distinct from Imidazole's breathing mode at ~620

and 530

.

Expert Insight: In 1-substituted-1,2,4-triazoles (common in drug scaffolds), the N-H band disappears. Consequently, the 1270


 N-N band  becomes the primary confirmation of the ring system integrity.

The Piperidine Profile

Piperidine is a saturated, six-membered heterocycle.[1] Unlike the planar triazole, piperidine exists predominantly in a chair conformation. This stereochemistry gives rise to the Bohlmann Bands , a phenomenon often overlooked in basic analysis but critical for determining the orientation of the nitrogen lone pair.

The Bohlmann Effect ( Interaction)

In the chair conformation, if the nitrogen lone pair is anti-periplanar to the adjacent axial C-H bonds (


 and 

), a hyperconjugative interaction weakens the C-H bonds. This results in a redshift of the C-H stretching frequencies, creating "Bohlmann Bands" below 2800

.
Diagnostic Bands vs. Pyrrolidine

Piperidine is often compared to pyrrolidine (5-membered ring). Pyrrolidine is more planar and strained, lacking the stable chair conformation required for distinct Bohlmann bands.

Vibrational ModeWavenumber (

)
IntensityMechanistic OriginDistinction from Pyrrolidine
N-H Stretch 3300 – 3500MediumFree secondary amine stretch.Pyrrolidine N-H is similar, but overtone analysis (NIR) shows distinct splitting.
C-H Stretch (

)
2850 – 2950StrongStandard alkyl stretching.Overlaps with Pyrrolidine.[2][3][4][5]
Bohlmann Bands 2700 – 2800 Weak/Med Diagnostic Marker. Lone pair anti-periplanar to axial C-H.Absent/Indistinct in Pyrrolidine. Pyrrolidine lacks the rigid chair geometry for this specific orbital overlap.

Scissoring
~1450MediumMethylene deformation.Shifted due to ring strain in Pyrrolidine (~1400-1420

).
C-N Stretch 1100 – 1150MediumRing skeletal vibration.Generally higher frequency in Pyrrolidine due to ring strain.

Experimental Protocol: KBr Pellet vs. ATR

While Attenuated Total Reflectance (ATR) is convenient, Transmission FTIR (KBr Pellet) is the gold standard for heterocyclic characterization. ATR has a shallow penetration depth (~2


) and can distort relative peak intensities, masking the weak Bohlmann bands or the subtle N-N stretch.
Protocol: High-Resolution KBr Pellet Fabrication

This protocol ensures maximum transparency and minimizes moisture interference (which obscures the N-H region).

  • Preparation: Dry spectroscopic-grade KBr powder at 110°C for 2 hours to remove adsorbed water.

  • Ratio: Mix 1.5 mg of sample with 200 mg of KBr (approx. 0.75% w/w).

    • Why? Higher concentrations cause "bottoming out" (absorbance > 2.0), destroying peak shape.

  • Grinding: Grind in an agate mortar for 2-3 minutes.

    • Why? Particle size must be smaller than the IR wavelength (< 5

      
      ) to prevent Christiansen scattering (sloping baseline).
      
  • Pressing: Transfer to a 13mm die. Evacuate air (vacuum pump) for 1 minute, then apply 8-10 tons of pressure for 2 minutes.

  • Validation: The resulting pellet must be transparent (glass-like). A cloudy pellet indicates moisture or insufficient pressure.

Workflow Visualization

FTIR_Workflow Start Sample Acquisition Prep Sample Prep (1.5mg Sample : 200mg KBr) Start->Prep Grind Grind to <5μm (Avoid Scattering) Prep->Grind Agate Mortar Press Hydraulic Press (10 Tons, Vacuum) Grind->Press Check Visual Check: Transparent? Press->Check Acquire Acquire Spectrum (4000-400 cm⁻¹) Check->Acquire Yes Fail Regrind/Dry KBr Check->Fail Cloudy/Opaque Fail->Prep Retry

Figure 1: Optimized workflow for KBr pellet preparation to ensure detection of weak diagnostic bands.

Decision Logic: Identification Strategy

The following logic gate illustrates how to use the spectral data to differentiate these specific rings from their common alternatives.

Spectral_Logic Input Unknown Heterocycle Spectrum Region1 Check 2700-2800 cm⁻¹ (C-H Stretch Region) Input->Region1 Bohlmann Bohlmann Bands Present? Region1->Bohlmann Piperidine ID: Piperidine Ring (Chair Conformation) Bohlmann->Piperidine Yes (Redshifted C-H) CheckAro Check 1500-1600 cm⁻¹ (Aromatic Region) Bohlmann->CheckAro No AroBands Strong C=N Bands? CheckAro->AroBands CheckNN Check 1270-1285 cm⁻¹ AroBands->CheckNN Yes Pyrrolidine ID: Pyrrolidine/Amine (No Bohlmann Bands) AroBands->Pyrrolidine No (Aliphatic) NN_Band Medium Band Present? CheckNN->NN_Band Triazole ID: 1,2,4-Triazole (N-N Stretch Confirmed) NN_Band->Triazole Yes Imidazole ID: Imidazole/Other Azole (No N-N Stretch) NN_Band->Imidazole No

Figure 2: Spectral decision tree for distinguishing Piperidine and 1,2,4-Triazole from analogs.

References

  • El-Azhary, A. A., & Al-Saadi, A. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 38-46.

  • Masamune, T., & Takasugi, M. (1967).[6] Infrared-spectral Studies on the Orientation of the Lone Pairs in Piperidine Derivatives. Chemical Communications, (13), 625-627.

  • Anwar, R. (2021).[7] Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-triazole derivatives. CORE (Connecting Repositories).

  • Shimadzu Corporation. (2022). KBr Pellet Method: Measurement and Analysis.

  • National Institute of Standards and Technology (NIST). (2024). Piperidine Gas Phase IR Spectrum. NIST Chemistry WebBook.

Sources

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